

# KIO-301 for Long-Term Vision Restoration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**KIO-301** is an investigational, first-in-class, small molecule "molecular photoswitch" designed to restore vision in patients with inherited retinal diseases (IRDs) such as Retinitis Pigmentosa (RP) and Choroideremia.[1][2][3] Developed by Kiora Pharmaceuticals, **KIO-301** offers a geneagnostic approach, aiming to confer light sensitivity to remaining retinal ganglion cells (RGCs) after the degeneration of photoreceptors (rods and cones).[2][4] This document provides detailed application notes and protocols based on available preclinical and clinical data for researchers and professionals in the field of drug development.

#### **Mechanism of Action**

In a healthy eye, photoreceptors convert light into electrical signals that are transmitted to the brain via RGCs. In many IRDs, these photoreceptors degenerate, leading to vision loss, while RGCs often remain viable. **KIO-301** is designed to selectively enter these surviving RGCs.

The molecule acts as a light-sensitive switch:

- In the absence of light: **KIO-301** remains in a linear, "off" position.
- In the presence of light: **KIO-301** changes its conformation to a bent, "on" position. This change in shape physically interacts with and unblocks ion channels on the RGCs, causing



them to fire and send signals to the brain's visual cortex, thereby creating the perception of light.

This mechanism effectively bypasses the need for functional photoreceptors and has the potential to restore vision in patients regardless of the specific genetic mutation causing their retinal degeneration.

## **Signaling Pathway and Experimental Workflow**

Below are diagrams illustrating the signaling pathway of **KIO-301** and the general workflow of the clinical trials.



Click to download full resolution via product page

Caption: Mechanism of action of **KIO-301** as a molecular photoswitch.





Click to download full resolution via product page

Caption: Generalized workflow for **KIO-301** clinical trials.

## Clinical Trial Data ABACUS-1 (Phase 1/2)



This first-in-human, open-label, dose-escalation trial evaluated the safety and efficacy of a single intravitreal injection of **KIO-301** in patients with advanced Retinitis Pigmentosa.

Table 1: ABACUS-1 Study Design

| Parameter           | Description                                                                                                                               |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Study Phase         | Phase 1/2                                                                                                                                 |
| Study Design        | Open-label, dose-escalation                                                                                                               |
| Participants        | 6 patients (12 eyes) with advanced RP                                                                                                     |
| Inclusion Criteria  | Visual acuity ranging from "count fingers" to no light perception (NLP)                                                                   |
| Intervention        | Single intravitreal injection of KIO-301 per eye                                                                                          |
| Dosages             | Ranged from 7.5 μg to 50 μg                                                                                                               |
| Primary Endpoint    | Safety and tolerability                                                                                                                   |
| Secondary Endpoints | Functional visual assessments, mobility testing, functional magnetic resonance imaging (fMRI), and patient-reported outcomes (NEI VFQ-25) |
| Follow-up           | 4 weeks after injection in each eye                                                                                                       |

Table 2: ABACUS-1 Preliminary Results



| Outcome Measure           | Result                                                                                                              |
|---------------------------|---------------------------------------------------------------------------------------------------------------------|
| Safety                    | Excellent safety profile; one case of mild, possibly drug-related ocular hypertension. No intraocular inflammation. |
| Light Perception          | One patient with NLP at baseline recovered light perception with projection by day 7.                               |
| Visual Acuity & Field     | A concordant trend of improvement was observed.                                                                     |
| Functional Vision         | Mobility and orientation test success increased from 25% at baseline to 65% at day 14.                              |
| fMRI                      | Statistically significant increase in neural activity in the visual cortex.                                         |
| Patient-Reported Outcomes | Improved quality of life reported. An increase of six points on the NEI VFQ-25 was noted in one patient.            |

## ABACUS-2 (Phase 2)

This ongoing Phase 2 trial is a randomized, controlled, double-masked study to further evaluate the safety and efficacy of **KIO-301**.

Table 3: ABACUS-2 Study Design



| Parameter            | Description                                                                                                                             |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| Study Phase          | Phase 2                                                                                                                                 |
| Study Design         | Randomized, controlled, double-masked, multiple dose                                                                                    |
| Participants         | 36 patients with late-stage RP (No Light Perception or Low Vision)                                                                      |
| Intervention         | Intravitreal (IVT) injection of KIO-301 or placebo<br>bilaterally every 6 weeks for 3 administrations                                   |
| Dosages              | 50 μg and 100 μg of KIO-301                                                                                                             |
| Primary Endpoint     | Safety, tolerability, and efficacy                                                                                                      |
| Assessments          | Study visits every 3 weeks during treatment (12 weeks) and follow-up (12 weeks) for PK, safety, tolerability, and efficacy assessments. |
| Estimated Completion | August 2027                                                                                                                             |

## **Experimental Protocols**

The following are generalized protocols based on the available information from the ABACUS clinical trials. These should be adapted and expanded upon with specific institutional and regulatory guidelines.

### **Protocol 1: Patient Screening and Enrollment**

- Informed Consent: Obtain written informed consent from all participants before any studyrelated procedures are performed.
- Eligibility Assessment:
  - o Confirm clinical diagnosis of non-syndromic Retinitis Pigmentosa or Choroideremia.
  - Assess visual acuity using standardized tests such as the Berkeley Rudimentary Vision Test (BRVT) to confirm levels of vision (e.g., No Light Perception, Bare Light Perception, Count Fingers, Hand Motion).



- Conduct a comprehensive ophthalmic examination, including but not limited to, slit-lamp biomicroscopy, indirect ophthalmoscopy, and intraocular pressure measurement.
- Perform general health screening, including medical history, physical examination, and laboratory tests.
- Exclude patients with confounding ocular conditions or systemic diseases that might interfere with the interpretation of the results.

#### **Protocol 2: KIO-301 Administration**

- Preparation:
  - The KIO-301 drug product is an ophthalmic formulation of KIO-300-Cl in a solution suitable for intravitreal injection.
  - For masked studies, ensure the investigational medicinal product (KIO-301) and placebo (sterile saline or balanced salt solution) are indistinguishable to the masked study staff and the patient. An unmasked dose administrator should be responsible for preparing and administering the injection.

#### Procedure:

- Administer a topical anesthetic and antiseptic to the eye receiving the injection.
- Using a sterile technique, perform an intravitreal injection of the specified dose of KIO-301 or placebo into the mid-vitreous.
- Monitor the patient for any immediate post-injection complications, such as a significant rise in intraocular pressure.

## **Protocol 3: Post-Administration Monitoring and Efficacy Assessments**

- Safety and Tolerability Monitoring:
  - Conduct regular ophthalmic examinations at specified time points (e.g., 4 hours, 1 day, 1 week, 2 weeks, 4 weeks post-injection) to monitor for adverse events such as



inflammation, infection, or changes in intraocular pressure.

- Perform systemic safety assessments, including monitoring of vital signs and laboratory tests at baseline and follow-up visits.
- Efficacy Assessments:
  - Visual Acuity: Measure changes in visual acuity using appropriate tests for low-vision patients, such as the BRVT.
  - Visual Field: Assess changes in peripheral vision using methods like Goldmann perimetry.
  - Functional Vision: Employ task-oriented assessments, such as the Multiluminence
    Orientation & Mobility (MLOM™) suite of tests, to measure changes in a patient's ability to perform tasks that mimic real-world activities.
  - Functional MRI (fMRI): In a subset of patients, perform fMRI to measure changes in brain activity in the visual cortex in response to light stimuli.
  - Patient-Reported Outcomes: Administer validated questionnaires, such as the National Eye Institute's Visual Functioning Questionnaire-25 (NEI VFQ-25), to assess the impact of treatment on the patient's quality of life and daily functioning.

## Conclusion

**KIO-301** represents a promising, novel therapeutic approach for vision restoration in patients with late-stage inherited retinal diseases. Its gene-agnostic mechanism of action and positive preliminary clinical data warrant further investigation. The protocols and data presented here provide a framework for researchers and clinicians involved in the ongoing and future development of this and similar therapies. As more data from the ABACUS-2 trial becomes available, these application notes and protocols will be further refined.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. kiorapharma.com [kiorapharma.com]
- 2. Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 3. Kiora Pharmaceuticals Receives Investigational New Drug Application Approval to Expand Phase 1b Study of KIO-301 in Inherited Retinal Diseases; To Enroll Patients with Choroideremia and Additional Patients with Late-Stage Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 4. Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP
   Foundation Fighting Blindness [fightingblindness.org]
- To cite this document: BenchChem. [KIO-301 for Long-Term Vision Restoration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860252#long-term-vision-restoration-with-kio-301-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com